trans-1-Allyl-2-aminocyclobutylcarbamate
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Overview
Description
trans-1-Allyl-2-aminocyclobutylcarbamate: is an organic compound with a unique structure that includes an allyl group, an amino group, and a cyclobutylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Allyl-2-aminocyclobutylcarbamate typically involves the reaction of an allyl amine with a cyclobutylcarbamate precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: trans-1-Allyl-2-aminocyclobutylcarbamate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form a saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: trans-1-Allyl-2-aminocyclobutylcarbamate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its unique structure and reactivity .
Medicine: Its unique structure allows for the design of molecules with high specificity and potency .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of trans-1-Allyl-2-aminocyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in covalent bonding with active sites, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
trans-1,2-Diaminocyclohexane: Used in catalysis and pharmaceutical applications.
Allylcarbamate: Known for its use in organic synthesis and as a protecting group for amines.
Uniqueness: trans-1-Allyl-2-aminocyclobutylcarbamate is unique due to its combination of an allyl group and a cyclobutylcarbamate moiety. This structure provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H14N2O2 |
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Molecular Weight |
170.21 g/mol |
IUPAC Name |
[(1S,2R)-2-amino-1-prop-2-enylcyclobutyl] carbamate |
InChI |
InChI=1S/C8H14N2O2/c1-2-4-8(12-7(10)11)5-3-6(8)9/h2,6H,1,3-5,9H2,(H2,10,11)/t6-,8-/m1/s1 |
InChI Key |
HNBHVWNYCDDJJL-HTRCEHHLSA-N |
Isomeric SMILES |
C=CC[C@]1(CC[C@H]1N)OC(=O)N |
Canonical SMILES |
C=CCC1(CCC1N)OC(=O)N |
Origin of Product |
United States |
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